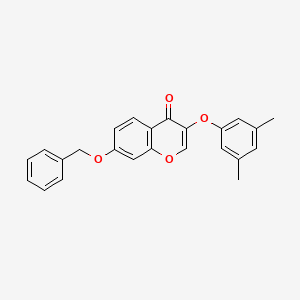![molecular formula C17H16N2OS2 B11652228 (5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)
(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(3,4-dimetilfenil)-2-imino-5-[(3-metiltiofen-2-il)metilideno]-1,3-tiazolidin-4-ona: es un compuesto orgánico complejo que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo dimetilfenilo y un grupo metiltiofenilo. Ha despertado interés en diversos campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de (5E)-3-(3,4-dimetilfenil)-2-imino-5-[(3-metiltiofen-2-il)metilideno]-1,3-tiazolidin-4-ona típicamente involucra la condensación de materiales de partida apropiados bajo condiciones controladas. Un método común involucra la reacción de 3,4-dimetilbenzaldehído con 3-metiltiofeno-2-carbaldehído en presencia de un catalizador adecuado, seguido de la ciclización con tiosemicarbazida. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, bajo condiciones de reflujo, y puede requerir la adición de un catalizador ácido para facilitar el proceso de ciclización.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad constante. El uso de reactivos y solventes de alta pureza, junto con un control estricto de los parámetros de reacción, es crucial en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imino, convirtiéndolo en una amina.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos como el ácido nítrico para la nitración o el bromo para la bromación son típicos.
Productos Principales:
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos compuestos heterocíclicos con potencial actividad biológica.
Biología: En la investigación biológica, se estudia por sus posibles propiedades antimicrobianas, antifúngicas y anticancerígenas. Su estructura única le permite interactuar con varios objetivos biológicos, convirtiéndolo en un candidato para el desarrollo de fármacos.
Medicina: Estudios preliminares sugieren que el compuesto puede tener potencial terapéutico en el tratamiento de ciertas enfermedades, aunque se necesitan más investigaciones para comprender completamente su eficacia y seguridad.
Industria: En el sector industrial, el compuesto se explora por su posible uso en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción de (5E)-3-(3,4-dimetilfenil)-2-imino-5-[(3-metiltiofen-2-il)metilideno]-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Por ejemplo, puede inhibir las enzimas microbianas, lo que lleva a efectos antimicrobianos. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero su capacidad para formar complejos estables con moléculas biológicas es un aspecto clave de su mecanismo.
Comparación Con Compuestos Similares
Compuestos Similares:
- (5E)-3-(4-metilfenil)-2-imino-5-[(3-metiltiofen-2-il)metilideno]-1,3-tiazolidin-4-ona
- (5E)-3-(3,4-diclorofenil)-2-imino-5-[(3-metiltiofen-2-il)metilideno]-1,3-tiazolidin-4-ona
Singularidad: En comparación con compuestos similares, (5E)-3-(3,4-dimetilfenil)-2-imino-5-[(3-metiltiofen-2-il)metilideno]-1,3-tiazolidin-4-ona destaca por la presencia de ambos grupos dimetilfenilo y metiltiofenilo. Estos grupos contribuyen a sus propiedades químicas únicas, como el aumento de la lipofilia y el potencial para interacciones biológicas específicas. La combinación de estas características estructurales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C17H16N2OS2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-5-13(8-12(10)3)19-16(20)15(22-17(19)18)9-14-11(2)6-7-21-14/h4-9,18H,1-3H3/b15-9+,18-17? |
Clave InChI |
DYQUUKYLMFUJEB-DXNWLBCQSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CS3)C)/SC2=N)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CS3)C)SC2=N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)

![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652179.png)
![4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11652181.png)
![methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
![propyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652206.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![(4E)-4-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652213.png)
